2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been identified as inhibitors of cyclin-dependent kinases (cdks) and phosphatidylinositol 3-kinase (pi3k) . These targets play crucial roles in cell cycle regulation and signal transduction pathways, respectively .
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that it may interact with its targets (such as cdks or pi3k) and inhibit their activity . This inhibition could lead to alterations in the cell cycle and signal transduction pathways, potentially leading to the suppression of cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and signal transduction, given the potential targets of CDKs and PI3K . Inhibition of these targets could disrupt normal cell cycle progression and signal transduction, leading to effects such as cell cycle arrest or apoptosis .
Result of Action
The result of the compound’s action would likely be dependent on its specific targets and mode of action. If it acts as an inhibitor of CDKs or PI3K, the expected result would be a decrease in cell proliferation, potentially leading to cell cycle arrest or apoptosis . This could have therapeutic implications in conditions characterized by abnormal cell proliferation, such as cancer .
Preparation Methods
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as 5-acetyl-4-aminopyrimidine, with a sulfur-containing reagent under reflux conditions.
Introduction of the Nitrophenyl and Phenyl Groups: The nitrophenyl and phenyl groups are introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Comparison with Similar Compounds
2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also contain a fused ring system with nitrogen and sulfur atoms and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are structurally similar but differ in the position of the fused rings and the substituents, leading to variations in their biological activities.
Pyrimidino[4,5-d][1,3]oxazines: These compounds have a different fused ring system but share some common synthetic routes and applications.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18-17-16(10-11-26-17)20-19(21(18)14-4-2-1-3-5-14)27-12-13-6-8-15(9-7-13)22(24)25/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHAALQQTNTGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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